Cas no 1008024-83-6 (2-{[(2,3-dichlorophenyl)sulfonyl]amino}-3-(1H-indol-3-yl)propanoic acid)

2-{[(2,3-Dichlorophenyl)sulfonyl]amino}-3-(1H-indol-3-yl)propanoic acid is a synthetic organic compound featuring a sulfonamide linkage and an indole moiety. Its molecular structure combines a 2,3-dichlorophenylsulfonyl group with a tryptophan-derived backbone, making it a potential intermediate for pharmaceutical research, particularly in the development of enzyme inhibitors or receptor modulators. The dichlorophenyl group enhances electrophilic reactivity, while the indole ring contributes to aromatic interactions, suggesting utility in medicinal chemistry applications. The carboxylic acid functionality allows for further derivatization, facilitating its incorporation into more complex molecules. This compound may be of interest for studies targeting sulfonamide-based therapeutics or indole-containing bioactive agents.
2-{[(2,3-dichlorophenyl)sulfonyl]amino}-3-(1H-indol-3-yl)propanoic acid structure
1008024-83-6 structure
Product name:2-{[(2,3-dichlorophenyl)sulfonyl]amino}-3-(1H-indol-3-yl)propanoic acid
CAS No:1008024-83-6
MF:C17H14Cl2N2O4S
MW:413.275061130524
CID:3106748
PubChem ID:3852844

2-{[(2,3-dichlorophenyl)sulfonyl]amino}-3-(1H-indol-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{[(2,3-dichlorophenyl)sulfonyl]amino}-3-(1H-indol-3-yl)propanoic acid
    • AKOS034372996
    • CS-0344859
    • 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoicacid
    • 2-[(2,3-dichlorobenzene)sulfonamido]-3-(1H-indol-3-yl)propanoic acid
    • CHEMBL1300191
    • 2-[(2,3-dichlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic Acid
    • MLS001177389
    • 2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
    • EN300-08638
    • 1008024-83-6
    • ((2,3-Dichlorophenyl)sulfonyl)tryptophan
    • ((2,3-Dichlorophenyl)sulfonyl)-l-tryptophan
    • Z45637020
    • G24254
    • HMS2881C22
    • SMR000588814
    • Inchi: InChI=1S/C17H14Cl2N2O4S/c18-12-5-3-7-15(16(12)19)26(24,25)21-14(17(22)23)8-10-9-20-13-6-2-1-4-11(10)13/h1-7,9,14,20-21H,8H2,(H,22,23)
    • InChI Key: FVBHPTWWMGHESB-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 412.005133g/mol
  • Monoisotopic Mass: 412.005133g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 612
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 413.3g/mol
  • XLogP3: 3.9
  • Topological Polar Surface Area: 108Ų

2-{[(2,3-dichlorophenyl)sulfonyl]amino}-3-(1H-indol-3-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR019JUY-500mg
2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
1008024-83-6 95%
500mg
$398.00 2025-02-14
Aaron
AR019JUY-5g
2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
1008024-83-6 95%
5g
$1504.00 2023-12-16
Aaron
AR019JUY-2.5g
2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
1008024-83-6 95%
2.5g
$1024.00 2023-12-16
1PlusChem
1P019JMM-500mg
2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
1008024-83-6 95%
500mg
$386.00 2023-12-27
Aaron
AR019JUY-50mg
2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
1008024-83-6 95%
50mg
$116.00 2025-02-14
1PlusChem
1P019JMM-5g
2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
1008024-83-6 95%
5g
$1391.00 2023-12-27
Aaron
AR019JUY-100mg
2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
1008024-83-6 95%
100mg
$160.00 2025-02-14
Aaron
AR019JUY-250mg
2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
1008024-83-6 95%
250mg
$221.00 2025-02-14
1PlusChem
1P019JMM-250mg
2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
1008024-83-6 95%
250mg
$231.00 2023-12-27
1PlusChem
1P019JMM-10g
2-(2,3-dichlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
1008024-83-6 95%
10g
$2031.00 2023-12-27

Additional information on 2-{[(2,3-dichlorophenyl)sulfonyl]amino}-3-(1H-indol-3-yl)propanoic acid

Recent Advances in the Study of 2-{[(2,3-Dichlorophenyl)sulfonyl]amino}-3-(1H-indol-3-yl)propanoic acid (CAS: 1008024-83-6)

The compound 2-{[(2,3-dichlorophenyl)sulfonyl]amino}-3-(1H-indol-3-yl)propanoic acid (CAS: 1008024-83-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique sulfonamide and indole moieties, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a drug candidate. The following research brief consolidates the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.

Recent studies have focused on the synthesis and optimization of 2-{[(2,3-dichlorophenyl)sulfonyl]amino}-3-(1H-indol-3-yl)propanoic acid to enhance its bioavailability and therapeutic efficacy. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity while reducing the formation of byproducts. The study employed a combination of solid-phase synthesis and high-performance liquid chromatography (HPLC) purification, achieving a final product with >98% purity. This advancement is critical for scaling up production for preclinical and clinical studies.

In terms of biological activity, research has demonstrated that this compound exhibits potent inhibitory effects on specific protein-protein interactions involved in inflammatory pathways. A study published in Biochemical Pharmacology (2023) revealed that the molecule selectively targets the NLRP3 inflammasome, a key player in chronic inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease. The compound's ability to disrupt the assembly of the inflammasome complex was confirmed through a series of in vitro assays, including surface plasmon resonance (SPR) and fluorescence polarization (FP) techniques.

Further investigations into the pharmacokinetic properties of 2-{[(2,3-dichlorophenyl)sulfonyl]amino}-3-(1H-indol-3-yl)propanoic acid have been conducted to assess its suitability as a drug candidate. A recent preclinical study in rodents demonstrated favorable absorption and distribution profiles, with the compound achieving therapeutic plasma concentrations within 2 hours of oral administration. However, the study also noted rapid metabolism via hepatic glucuronidation, suggesting the need for further structural modifications to improve metabolic stability.

Emerging data from computational modeling studies have provided insights into the molecular interactions between the compound and its biological targets. Molecular docking simulations, as reported in a 2024 study in the Journal of Chemical Information and Modeling, highlighted the critical role of the sulfonamide group in forming hydrogen bonds with key residues in the NLRP3 protein. These findings are instrumental in guiding the design of next-generation analogs with enhanced binding affinity and selectivity.

Despite these promising developments, challenges remain in translating the compound's in vitro and preclinical success into clinical applications. Issues such as off-target effects and potential toxicity require thorough investigation. A recent review in Expert Opinion on Drug Discovery (2024) emphasized the importance of comprehensive safety profiling and the development of robust formulations to address these concerns. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate the progression of this compound through the drug development pipeline.

In conclusion, 2-{[(2,3-dichlorophenyl)sulfonyl]amino}-3-(1H-indol-3-yl)propanoic acid (CAS: 1008024-83-6) represents a promising candidate for the treatment of inflammatory and neurodegenerative diseases. Ongoing research continues to refine its pharmacological properties and explore its therapeutic potential. The integration of synthetic chemistry, computational biology, and translational research will be pivotal in advancing this compound toward clinical trials and eventual commercialization.

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